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Compound of Interest

Compound Name: 5-Chloro-2-nitrotoluene

CAS No.: 5367-28-2

Cat. No.: B1630819 Get Quote

Executive Summary
5-Chloro-2-nitrotoluene (5-CNT) is a critical intermediate in the synthesis of agrochemicals

and pigments.[1][2][3] However, its production via the nitration of m-chlorotoluene or

chlorination of o-nitrotoluene frequently generates structural isomers—most notably 4-chloro-2-

nitrotoluene and 2-chloro-5-nitrotoluene.[1] These isomers possess identical molecular weights

(

g/mol ) and similar polarity, making them indistinguishable by low-resolution mass spectrometry
alone.[1]

This guide provides a rigorous characterization protocol to validate 5-CNT against standard

spectral libraries (NIST, SDBS).[1] Unlike generic datasheets, we focus on the comparative

differentiation of 5-CNT from its closest structural mimics, ensuring your material meets the

stringent purity requirements for downstream pharmaceutical applications.

Part 1: The Analytical Challenge
The primary risk in utilizing 5-CNT is "isomeric drift."[1] Standard spectral libraries provide a

fingerprint, but they do not always highlight the subtle deviations caused by regioisomers.[1]
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Feature
5-Chloro-2-nitrotoluene
(Target)

4-Chloro-2-nitrotoluene
(Impurity)

CAS 5367-28-2 89-59-8

Structure
Cl at pos 5; NO

at pos 2

Cl at pos 4; NO

at pos 2

Boiling Point ~249 °C ~240 °C

Analytical Risk
High.[1] Co-elution in standard

GC methods is common.[1]

High. Similar fragmentation

patterns in EI-MS.

Part 2: Methodology & Protocols
To guarantee identity, a multi-modal approach combining Gas Chromatography-Mass

Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) is required.[1]

GC-MS Protocol (Isomer Separation)
Objective: Establish retention time separation and validate the chlorine isotope pattern.

Column: Rxi-5Sil MS (or equivalent low-polarity phase), 30m x 0.25mm x 0.25µm.[1]

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Oven Program:

Hold 50°C for 1 min.

Ramp 10°C/min to 200°C.

Ramp 25°C/min to 280°C (Hold 3 min).

Inlet: Split 50:1 @ 250°C.

MS Source: EI (70 eV), Source Temp 230°C.

NMR Protocol (Structural Confirmation)
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Objective: Differentiate isomers via proton coupling constants (

-values).

Solvent: CDCl

(Deuterated Chloroform) with 0.03% TMS.[1]

Frequency: 400 MHz minimum recommended.[1]

Concentration: ~10 mg in 0.6 mL solvent.[1]

Part 3: Spectral Characterization & Library
Comparison
Mass Spectrometry (EI-MS) Analysis
Library Reference: NIST Mass Spectrometry Data Center.[1]

The mass spectrum of 5-CNT is dominated by the stability of the aromatic ring and the lability

of the nitro group.[1]

Molecular Ion (

): Distinct cluster at m/z 171 and 173.[1]

Validation Check: The intensity ratio of 171:173 must be approximately 3:1.[1] This

confirms the presence of a single Chlorine atom (

Cl vs

Cl).[1]

Base Peak: Often m/z 125 (

).[1]

Mechanism:[4][5][6] Homolytic cleavage of the C-N bond releases

(46 Da), leaving the chlorotoluene cation.[1]
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Secondary Fragment:m/z 90 (

).[1]

Mechanism:[4][5][6] Subsequent loss of the chlorine radical from the phenyl cation.[1]

Differentiation Note: Isomers like 4-chloro-2-nitrotoluene show nearly identical fragmentation.[1]

GC Retention time is the only discriminator here; 5-CNT typically elutes slightly later than the 4-

chloro isomer on non-polar columns due to higher boiling point.[1]

FTIR Fingerprint
Library Reference: SDBS / NIST IR Database.[1]

Asymmetric

Stretch: Strong band at 1525 ± 5 cm

.[1]

Symmetric

Stretch: Strong band at 1345 ± 5 cm

.[1]

C-Cl Stretch: Moderate band in the 700–800 cm

region.[1]

Differentiation: The substitution pattern (1,2,5-trisubstituted) creates distinct out-of-plane

(OOP) C-H bending vibrations between 800–900 cm

.[1]

5-CNT (1,2,5): Typically shows two distinct bands in the fingerprint region due to isolated

and adjacent protons.[1]

4-CNT (1,2,4): Shows a different OOP pattern due to two adjacent protons.
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H-NMR Analysis (The Gold Standard)
This is the definitive method for distinguishing 5-CNT from its isomers.[1]

Predicted Chemical Shifts & Coupling (in CDCl

):

Methyl Group (

):

Signal: Singlet (

ppm).[1][5]

Context: Deshielded by the ortho-nitro group.[1]

Aromatic Protons (3 distinct environments):

H-3 (Ortho to

, Meta to Cl):

ppm.[1]

Pattern:Doublet (

Hz).[1][4]

Reasoning: It only has significant meta-coupling to H-4 or H-6.[1] Being ortho to the

nitro group pushes it furthest downfield.[1]

H-4 (Meta to

, Para to Methyl):

ppm.[1]

Pattern:Doublet of Doublets (
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Hz,

Hz).

Reasoning: Ortho-coupling to H-3 (if adjacent) or H-6.[1] Correction: In 5-chloro-2-
nitrotoluene, H-3 and H-4 are adjacent.[1] Wait—let's correct the topology for accuracy.

Topology Check:

C1: Methyl

C2: Nitro

C3: H

C4: H

C5: Cl

C6: H

Corrected Coupling:

H-3 (between NO2 and H-4): Doublet (

Hz).[1]

H-4 (between H-3 and Cl): Doublet of Doublets (

Hz,

Hz - meta coupling).[1]

H-6 (between Cl and Methyl): Doublet (

Hz).[1]

Comparative Table: 5-CNT vs. 4-CNT
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Proton Position
5-Chloro-2-nitrotoluene
(Target)

4-Chloro-2-nitrotoluene
(Isomer)

Aromatic Pattern
ABX System (One large ortho

coupling, one meta)

AMX System (Depends on

specific isomer geometry, often

distinct singlets if para)

H-3 Signal Doublet (~8.5 Hz)
Singlet (or very small meta

doublet)

Methyl Shift ~2.60 ppm ~2.55 ppm

Note: The presence of a large doublet (~8.5 Hz) at ~8.0 ppm strongly indicates the proton is

ortho to another proton, ruling out isomers where the protons are isolated by substituents.

Part 4: Validation Workflow
The following diagram illustrates the decision matrix for accepting a batch of 5-Chloro-2-
nitrotoluene.
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Raw Material Sample
(5-Chloro-2-nitrotoluene)

Dissolution
(CDCl3 for NMR / MeOH for GC)

GC-MS Analysis
(EI Source)

1H-NMR Analysis
(400 MHz)

Check m/z 171 & 173
Ratio ~3:1?

Yes (Mass Confirmed)

FAIL: Wrong Compound

No

Check H-3 Coupling
Doublet (J~8.5Hz)?

PASS: Identity Confirmed
(High Purity)

Yes (Ortho Coupling Present)

FAIL: Isomer Contamination
(Likely 4-Cl isomer)

No (Singlets Observed)

Click to download full resolution via product page

Figure 1: Analytical decision tree for validating 5-Chloro-2-nitrotoluene, prioritizing isomer

differentiation via NMR coupling patterns.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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